molecular formula C38H41N6O6P B047292 Dcppxn CAS No. 114155-97-4

Dcppxn

Cat. No. B047292
M. Wt: 708.7 g/mol
InChI Key: HZJOYKSHAZBQGQ-XPXLEKHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DCPPXN, also known as N,N-diethyl-2-[2-(4-chlorophenoxy)phenyl]acetamide, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

DCPPXN acts as a selective antagonist of the type 1 cannabinoid receptor (CB1), which is primarily expressed in the central nervous system. By blocking the activity of CB1 receptors, DCPPXN can modulate the effects of endocannabinoids, which are known to play a role in various physiological processes, including pain perception, appetite regulation, and mood regulation.

Biochemical And Physiological Effects

In vitro studies have shown that DCPPXN can effectively block the activity of CB1 receptors in a dose-dependent manner. In vivo studies in rodents have demonstrated that DCPPXN can modulate the effects of endocannabinoids on behavior, including anxiety-like behavior, locomotor activity, and memory processes. DCPPXN has also been shown to have analgesic effects in animal models of pain.

Advantages And Limitations For Lab Experiments

One advantage of using DCPPXN in lab experiments is its selectivity for CB1 receptors, which allows for a more precise modulation of endocannabinoid signaling compared to non-selective cannabinoid receptor antagonists. However, DCPPXN has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.

Future Directions

Future research on DCPPXN could focus on optimizing its synthesis method to improve its purity and yield. Additionally, further studies are needed to investigate the potential therapeutic applications of DCPPXN, particularly in the treatment of pain and anxiety disorders. Finally, DCPPXN could be used as a tool for investigating the role of the endocannabinoid system in various physiological processes, such as appetite regulation and mood regulation.

Synthesis Methods

DCPPXN can be synthesized through a multi-step process involving the reaction of 4-chlorophenol with 2-bromoacetophenone, followed by the reaction of the resulting compound with diethylamine. The final product is obtained through a purification process using column chromatography. The purity and yield of the final product can be optimized through various modifications of the synthesis method.

Scientific Research Applications

DCPPXN has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential as a tool for studying the role of the endocannabinoid system in the brain and its effects on behavior. DCPPXN has also been used in studies investigating the effects of endocannabinoid signaling on synaptic plasticity and learning and memory processes.

properties

CAS RN

114155-97-4

Product Name

Dcppxn

Molecular Formula

C38H41N6O6P

Molecular Weight

708.7 g/mol

IUPAC Name

3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-yl]oxyphosphoryl]oxypropanenitrile

InChI

InChI=1S/C38H41N6O6P/c1-26(2)44(27(3)4)51(45,47-20-12-19-39)50-34-21-36(43-25-42-31-22-40-24-41-37(31)43)49-35(34)23-46-38(28-13-6-5-7-14-28)29-15-8-10-17-32(29)48-33-18-11-9-16-30(33)38/h5-11,13-18,22,24-27,34-36H,12,20-21,23H2,1-4H3/t34-,35+,36+,51?/m0/s1

InChI Key

HZJOYKSHAZBQGQ-XPXLEKHWSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(=O)(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5)N6C=NC7=CN=CN=C76

SMILES

CC(C)N(C(C)C)P(=O)(OCCC#N)OC1CC(OC1COC2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5)N6C=NC7=CN=CN=C76

Canonical SMILES

CC(C)N(C(C)C)P(=O)(OCCC#N)OC1CC(OC1COC2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5)N6C=NC7=CN=CN=C76

synonyms

3'-O-((N,N-diisopropylamino)(2-cyanoethoxy)phosphinyl)-5'-O-(9-phenylxanthen-9-yl)-2'-deoxynebularine
DCPPXN

Origin of Product

United States

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